N-(2-methoxybenzyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the methoxyphenyl derivative and introduce the purine moiety through a series of reactions involving acylation, sulfonation, and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N-(2-Methoxyphenyl)acetamide: A simpler derivative with similar structural features
2-Methoxyphenyl isocyanate: Another related compound with different reactivity and applications.
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE is unique due to its combination of a methoxyphenyl group and a purine derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21N5O4S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)28-10-13(24)19-9-11-7-5-6-8-12(11)27-4/h5-8H,9-10H2,1-4H3,(H,19,24) |
InChI Key |
RAEYBGVLFMXZJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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